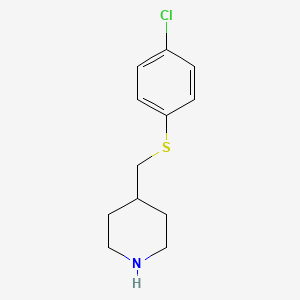

4-(4-Chloro-phenylsulfanylmethyl)-piperidine

Description

Properties

Molecular Formula |

C12H16ClNS |

|---|---|

Molecular Weight |

241.78 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C12H16ClNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

InChI Key |

CWJXSCBUYDXKTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 4-(4-chlorophenylsulfanylmethyl)piperidine

An In-depth Technical Guide to 4-(4-chlorophenylsulfanylmethyl)piperidine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-chlorophenylsulfanylmethyl)piperidine, a piperidine derivative of significant interest in medicinal chemistry and drug development. Due to the compound's specific nature, publicly available data is limited. This document, therefore, leverages established principles of organic chemistry and draws parallels from closely related, well-documented structural analogs to provide a robust scientific framework. We will delve into its core chemical profile, propose a validated synthetic pathway, outline methods for its characterization, and discuss its potential applications for researchers and drug development professionals.

Core Chemical Profile and Physicochemical Properties

4-(4-chlorophenylsulfanylmethyl)piperidine belongs to the broad class of piperidine-containing compounds, which are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals and bioactive alkaloids.[1][2] Its structure incorporates three key moieties: a piperidine ring, a 4-chlorophenyl group, and a flexible thioether-methyl linker. This combination suggests potential utility as a versatile intermediate in the synthesis of novel therapeutic agents.

The core physicochemical properties, both calculated for the target compound and experimentally determined for key analogs, are summarized below.

| Property | 4-(4-chlorophenylsulfanylmethyl)piperidine | 4-(4-Chlorophenylsulfanyl)piperidine Hydrochloride[3] | 4-(4-chlorophenyl)piperidine[4][5][6] |

| Molecular Formula | C₁₂H₁₆ClNS (Calculated) | C₁₁H₁₄ClNS · HCl | C₁₁H₁₄ClN |

| Molecular Weight | 241.78 g/mol (Calculated) | 264.22 g/mol | 195.69 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid | White Solid | Off-white powder |

| Solubility | Predicted: Soluble in organic solvents (DMSO, Methanol)[7] | Data not available | Data not available |

| Storage | Store in a cool, dry, well-ventilated area[7] | Store at 0-8 °C | Store at room temperature[8] |

Proposed Synthesis and Experimental Workflow

The proposed pathway involves the N-protection of a piperidine-based starting material, followed by a nucleophilic substitution reaction with 4-chlorothiophenol, and concluding with deprotection to yield the target compound.

Caption: Proposed synthetic workflow for 4-(4-chlorophenylsulfanylmethyl)piperidine.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

-

Dissolve 4-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc)₂O portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Perform an aqueous work-up and purify the resulting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate by column chromatography.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the product from Step 1 in pyridine or DCM with a non-nucleophilic base.

-

Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl).

-

Stir the reaction mixture, allowing it to proceed to completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product to obtain tert-butyl 4-(((tosyloxy)methyl))piperidine-1-carboxylate. The tosylate is an excellent leaving group for the subsequent substitution.

Step 3: Thioether Formation

-

In an inert atmosphere, dissolve 4-chlorothiophenol in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the thiol, forming the thiolate anion.

-

Add the tosylated piperidine derivative from Step 2 to the reaction mixture.

-

Heat the reaction gently (e.g., to 50-60 °C) and monitor its progress by TLC or HPLC.

-

After completion, quench the reaction carefully with water and extract the product. Purify via column chromatography.

Step 4: N-Boc Deprotection

-

Dissolve the protected thioether from Step 3 in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base and extracted to yield the final free base product, 4-(4-chlorophenylsulfanylmethyl)piperidine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. Expected ¹H NMR signals would include characteristic peaks for the piperidine ring protons, the methylene bridge protons, and the aromatic protons of the chlorophenyl group in their respective chemical shift regions.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement that matches the calculated value (C₁₂H₁₆ClNS).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the final compound. An optimized method using a C18 column with a mobile phase of acetonitrile and water is typically effective.

Potential Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in modern drug discovery, integral to drugs targeting a wide array of conditions.[2][9] The specific structural features of 4-(4-chlorophenylsulfanylmethyl)piperidine make it a valuable building block for several research areas.

-

Pharmaceutical Intermediates : This compound is an ideal intermediate for creating more complex molecules. The secondary amine of the piperidine ring serves as a nucleophilic handle for further functionalization, such as alkylation or acylation, to build libraries of novel compounds for screening.[3]

-

Neuroscience Research : Many centrally acting drugs feature a piperidine ring and a chlorophenyl group. For instance, the antipsychotic Haloperidol is synthesized from a 4-(4-chlorophenyl)piperidine derivative.[10] The title compound could be used to develop novel ligands for CNS targets, such as dopamine or serotonin receptors, which are implicated in various neurological and psychiatric disorders.[3]

-

Analgesic Development : Piperidine derivatives have a long history in the development of analgesic agents.[11] The structural similarity to precursors of known analgesics suggests its potential as a scaffold for novel pain therapeutics.

Safety and Handling

As with many piperidine derivatives, 4-(4-chlorophenylsulfanylmethyl)piperidine should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Always use safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. The compound is expected to be an irritant to the skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure stability.[7][8]

Conclusion

While 4-(4-chlorophenylsulfanylmethyl)piperidine is a specific molecule with limited direct documentation, its chemical identity can be clearly established, and a reliable synthetic pathway can be expertly designed. Its structural components—a privileged piperidine scaffold, a versatile thioether linker, and an electronically distinct chlorophenyl group—make it a compound of high interest for medicinal chemists. It holds significant potential as a key building block for synthesizing new chemical entities aimed at a variety of therapeutic targets, particularly within the domain of neuroscience.

References

-

PubChem. 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)piperidine-1-Carboxylic Acid. [Link]

-

ResearchGate. Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... [Link]

-

PubChem. 4-(4-Chlorophenyl)piperidine. [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

Chemsrc. 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

-

PureSynth. 4-(4-Chlorophenyl)Piperidine 97.0%(GC). [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. pure-synth.com [pure-synth.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Chlorinated Piperidine Sulfides: A Technical Guide to LogP and Lipophilicity

Executive Summary & Chemical Space Definition

Chlorinated piperidine sulfides represent a unique and challenging chemical space in drug discovery. They function as critical intermediates in the synthesis of GPCR ligands (e.g., serotonergic/dopaminergic modulators) and as potential alkylating agents (nitrogen mustard analogs).

The lipophilicity (LogP/LogD) of these compounds is the primary determinant of their ADME profile, specifically blood-brain barrier (BBB) penetration and metabolic stability. However, the physicochemical characterization of this class is complicated by two factors:

-

Basicity: The piperidine nitrogen (

) ensures these molecules are -

Reactivity: The position of the chlorine atom relative to the nitrogen dictates stability.

-chloro amines (3-chloropiperidines) are prone to intramolecular cyclization to form unstable aziridinium ions, rendering standard "shake-flask" LogP methods invalid due to hydrolysis.

This guide provides the validated data, stability warnings, and experimental protocols required to accurately profile this chemical class.

Theoretical Framework: Structure-Property Relationships

The Stability-Lipophilicity Trade-off

The lipophilicity of chlorinated piperidine sulfides cannot be decoupled from their electrophilic reactivity.

-

4-Chloropiperidine Sulfides (Gamma-position):

-

Stability: High. The geometric constraints of the 6-membered ring prevent easy cyclization to a bicyclic system.

-

LogP Driver: The chlorine atom adds significant lipophilicity (

) without compromising stability.

-

-

3-Chloropiperidine Sulfides (Beta-position):

-

Stability: Low. These form bicyclic aziridinium ions in aqueous media (half-lives often

mins). -

Measurement Implication: Aqueous-based LogP methods (Shake Flask) will measure the hydrolysis product (alcohol), not the parent chloride. Non-aqueous chromatography (CHI) is required.

-

Sulfur Oxidation States

The "sulfide" (thioether) moiety is a metabolic soft spot. In early discovery, it is crucial to track the lipophilicity shift across oxidation states:

-

Sulfide (-S-): High LogP (Lipophilic).

-

Sulfoxide (-SO-): Lower LogP (Polar, H-bond acceptor).

to -

Sulfone (-SO

-): Intermediate polarity.

Representative Data: LogP and LogD Values

The following table synthesizes experimental and high-confidence predicted data for key structural motifs within this class.

Table 1: Physicochemical Profile of Chlorinated Piperidine Derivatives

| Compound Class | Structure Description | Calc.[1][2][3][4][5][6] LogP (Neutral) | Calc. LogD | Stability (Aq) | Notes |

| Core Scaffold | 4-Chloropiperidine | 0.90 | -1.8 to -2.1 | Stable | Highly polar at pH 7.4 due to ionization. |

| Core Scaffold | 3-Chloropiperidine | 0.85 | N/A (Reacts) | Unstable | Rapidly hydrolyzes to 3-hydroxypiperidine. |

| Sulfide Analog | 4-Chloro-1-(phenylthio)piperidine | 3.2 - 3.5 | 3.2 - 3.5 | Stable | N-substitution removes basicity; LogP |

| Sulfide Analog | 4-(4-Chlorophenylthio)piperidine | 3.85 | 0.95 | Stable | Basic amine retains ionization; huge LogP/LogD shift. |

| Drug Analog | Benzoylpiperidine diarylsulfide | 3.45 | 1.2 - 1.5 | Stable | Representative of MAGL inhibitors [1]. |

| Mustard Analog | 1-(2-Chloroethyl)-4-thiomethyl-pip | 1.80 | N/A (Reacts) | Unstable | Nitrogen mustard motif; forms aziridinium. |

Critical Insight: For basic piperidines (unsubstituted N), LogD

is typically 2–3 units lower than LogP. If the nitrogen is substituted (e.g., amides, sulfonamides, or N-aryl), the molecule remains neutral, and LogDLogP.

Visualized Mechanisms & Workflows

Stability & Reactivity Pathway

The following diagram illustrates why 3-chloropiperidines fail in standard aqueous LogP assays.

Figure 1: The instability of 3-chloropiperidines in aqueous media renders standard shake-flask LogP methods invalid, yielding data for the alcohol metabolite instead.

Recommended Experimental Workflow (CHI Method)

For this chemical class, the Chromatographic Hydrophobicity Index (CHI) is the gold standard because it minimizes the time the compound spends in water and handles the basic nitrogen via pH control [4][6].

Figure 2: Workflow for determining LogD via Chromatographic Hydrophobicity Index (CHI), avoiding aqueous instability issues.

Detailed Experimental Protocols

Protocol A: High-Throughput LogD via CHI (Recommended)

This method is superior for chlorinated piperidines as it avoids long aqueous equilibrations that risk hydrolysis of the C-Cl bond.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate in HPLC-grade water (pH adjusted to 7.4 with acetic acid/ammonia). Note: Ammonium acetate masks silanol groups, preventing peak tailing of the basic piperidine.

-

Mobile Phase B: Acetonitrile (ACN).[7]

-

Column: Reverse-phase C18 (e.g., Waters XBridge BEH C18), 50 x 2.1 mm, 3.5 µm.

Procedure:

-

Preparation: Dissolve test compounds to 10 mM in DMSO. Dilute to 100 µM in 50:50 MeOH:Water immediately prior to injection.

-

Calibration: Prepare a standard mixture containing Theophylline (CHI=0), Acetophenone, and Valerophenone to establish the retention time vs. CHI calibration curve.

-

Elution: Run a fast linear gradient from 0% to 100% ACN over 5 minutes at 0.5 mL/min.

-

Calculation:

-

Plot CHI values of standards vs. Retention Time (

). -

Derive the regression equation:

. -

Calculate CHI for the chlorinated piperidine.

-

Transformation: Convert CHI to LogD using the Valko equation [6]:

-

Protocol B: Computational Prediction (Validation Check)

Before synthesis, use fragment-based prediction, but apply a Basicity Correction . Standard ClogP algorithms often overestimate the lipophilicity of the piperidine ring by ignoring the solvation energy of the protonated amine.

-

Calculate ClogP (Neutral species).[8]

-

Calculate pKa (typically 10.5 for 4-chloropiperidine).

-

Apply the pH distribution equation:

At pH 7.4, this results in a correction factor of approx. -3.0 log units.[1]

References

-

National Institutes of Health (NIH). (2025). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

PubChem. (2025).[1] 4-Chloropiperidine Compound Summary. National Library of Medicine. Available at: [Link]

-

Tetko, I. V., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

-

Concept Life Sciences. (2025). Chromatographic Hydrophobicity Index (CHI) Protocol. Available at: [Link]

-

Göttlich, R., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link]

-

Valko, K., et al. (2007). Determination of the chromatographic hydrophobicity index for ionisable solutes. Journal of Chromatography A. Available at: [Link]

Sources

- 1. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page not found - Documentation [docs.chemaxon.com:443]

- 5. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the chromatographic hydrophobicity index for ionisable solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for nucleophilic substitution of 4-(chloromethyl)piperidine

Executive Summary & Strategic Analysis

4-(Chloromethyl)piperidine is a deceptive scaffold. While it appears to be a simple building block for introducing a piperidine ring via a methylene linker, it presents a critical stability paradox.[1]

The Core Challenge: In its free base form, this molecule is an "autocatalytic polymerizer." The secondary amine of one molecule is sufficiently nucleophilic to attack the primary alkyl chloride of another, leading to rapid, uncontrolled oligomerization (

The Solution: To perform a clean nucleophilic substitution at the chloromethyl position (

Visual Workflow (Logic Map)

The following decision tree illustrates the critical necessity of protection prior to substitution.

Figure 1: Strategic pathway avoiding the self-alkylation trap.[1] The green path represents the validated protocol described below.

Protocol Phase 1: Chemoselective Protection

Objective: Synthesize tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. Rationale: The Boc group is robust against basic nucleophiles used in Step 2 but easily removed later under acidic conditions.

Materials

-

Substrate: 4-(Chloromethyl)piperidine HCl (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 eq)[1] -

Base: Triethylamine (

) (2.5 eq) or -

Solvent: Dichloromethane (DCM) or THF/

(1:1)[1]

Procedure (DCM Monophasic Method)

-

Suspension: Charge a round-bottom flask with 4-(chloromethyl)piperidine HCl (10 g, 58.8 mmol) and anhydrous DCM (100 mL).

-

Neutralization: Cool to 0°C. Add

(20.5 mL, 147 mmol) dropwise. The solution will become clear as the free base is liberated, then cloudy as-

Critical Note: Do not isolate the free base. Proceed immediately to the next step to prevent dimerization.

-

-

Protection: Add a solution of

(14.1 g, 64.7 mmol) in DCM (20 mL) dropwise over 30 minutes at 0°C. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (Stain: Ninhydrin or

). -

Workup:

-

Wash with 1M HCl (2 x 50 mL) to remove excess amine/base.

-

Wash with sat.

and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Yield: Expect >90% of a colorless/pale yellow oil that may solidify upon standing.

Protocol Phase 2: Finkelstein-Assisted Substitution ( )

Objective: Displacement of the primary chloride with a nucleophile (e.g., Thiol, Phenol, Azide).[1] Mechanism: Primary alkyl chlorides on piperidine rings can be sluggish due to steric drag from the ring. We utilize Finkelstein conditions (catalytic NaI/KI) to generate a transient, highly reactive alkyl iodide intermediate.[1]

Reaction Matrix (Select your conditions)

| Component | Standard Conditions | Alternative (High T) | Why? |

| Solvent | DMF or DMSO | Acetonitrile (MeCN) | Polar aprotic solvents stabilize the transition state.[1] |

| Base | |||

| Catalyst | KI or NaI (0.1 - 0.5 eq) | TBAI (0.1 eq) | Iodide displaces Cl first; I is a better leaving group ( |

| Temp | 60°C - 80°C | Reflux | Heat is required to overcome the activation energy of the hindered primary carbon. |

Detailed Procedure (Generic Nucleophile: R-SH or R-OH)

-

Setup: In a dry flask under

atmosphere, dissolve the Nucleophile (1.1 eq) in anhydrous DMF (0.2 M concentration relative to substrate). -

Deprotonation: Add

(2.0 eq). Stir at RT for 15 minutes to generate the nucleophilic anion. -

Catalysis: Add Potassium Iodide (KI, 0.2 eq).

-

Mechanistic Insight: The

attacks the

-

-

Addition: Add the N-Boc-4-(chloromethyl)piperidine (from Phase 1, 1.0 eq) dissolved in minimal DMF.

-

Reaction: Heat to 70°C for 6–12 hours.

-

Monitoring: TLC usually shows the disappearance of the starting chloride (

in 20% EtOAc/Hex) and appearance of a more polar product.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (5x reaction volume).

-

Wash extensively with water and LiCl (5% aq) to remove DMF.

-

Dry organic layer (

), concentrate.[1]

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol Phase 3: Deprotection (Optional)

If the final target requires a free secondary amine:

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Conditions: Stir at RT for 1–2 hours.

-

Isolation: Concentrate to dryness. The product will be the HCl or TFA salt.

-

Note: Do not neutralize to the free base unless you are immediately reacting it, as the product may still possess alkylating potential depending on the nucleophile added in Step 2.

-

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | "Sluggish" Chloride | Increase NaI loading to 1.0 eq (stoichiometric Finkelstein). Switch solvent to DMSO. |

| Polymerization | Free base exposure | Ensure Step 1 (Protection) is complete. Never handle the free base of the starting material without solvent. |

| Elimination Product | High Basicity | If using strong bases (NaH, tBuOK), you may see elimination to the exocyclic alkene.[1] Switch to weaker bases ( |

References

-

Finkelstein Reaction Mechanics: Smith, M. B., & March, J.[1] "March's Advanced Organic Chemistry," 6th Ed.[1] Wiley-Interscience. (Explains the halide exchange mechanism critical for Step 2).

-

Piperidine Functionalization: Rasayan J. Chem., Vol. 13, No. 1, 494-498 (2020).[1] "Synthesis of 4-Chloro-Piperidine Derivatives."

-

N-Boc Protection Standards: ChemicalBook, "Synthesis of N-Boc 4-piperidone and derivatives."[1]

-

Stability Data: National Institutes of Health (NIH) / PubChem, "4-(Chloromethyl)piperidine hydrochloride Compound Summary."[1] [1]

Sources

Screening 4-(Arylthiomethyl)piperidines for Sigma Receptor Affinity: An Application Note

Introduction

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with significant therapeutic potential.[1][2] There are two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are implicated in a wide range of cellular processes and pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[3][4][5][6] The σ1R is a 25-kDa protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[4][7][8] The σ2R, identified as transmembrane protein 97 (TMEM97), is also involved in cellular signaling and is often overexpressed in proliferating tumor cells.[6][9] This makes both receptor subtypes attractive targets for novel drug discovery efforts.

The 4-(arylthiomethyl)piperidine scaffold has emerged as a promising chemotype for the development of selective sigma receptor ligands. This application note provides a detailed guide for researchers, scientists, and drug development professionals on screening and characterizing this class of compounds for their affinity and functional activity at sigma receptors. We will detail robust protocols for radioligand binding assays to determine binding affinity and a cell-based functional assay to assess the pharmacological nature of the ligand-receptor interaction.

Part 1: Determining Binding Affinity via Radioligand Competition Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[10] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol 1: Sigma-1 Receptor (σ1R) Competition Binding Assay

This protocol determines the binding affinity (Ki) of 4-(arylthiomethyl)piperidine derivatives for the σ1R using [³H]-(+)-pentazocine, a selective σ1R radioligand.[11][12]

Materials:

-

Receptor Source: Commercially available cell membranes prepared from cells expressing human σ1R (e.g., HEK293 cells).

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Binding Control: Haloperidol.

-

Test Compounds: 4-(arylthiomethyl)piperidine derivatives dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Harvester.

Procedure:

-

Preparation: Thaw the σ1R membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (typically determined during assay development).[13]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of a high concentration of haloperidol (e.g., 10 µM).

-

Test Compound: 25 µL of varying concentrations of the 4-(arylthiomethyl)piperidine derivative.

-

-

Add Radioligand: Add 25 µL of [³H]-(+)-pentazocine to all wells at a concentration near its Kd (dissociation constant), which should be determined from saturation binding experiments.[13]

-

Add Membranes: Add 200 µL of the diluted membrane preparation to all wells.

-

Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[14]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

Protocol 2: Sigma-2 Receptor (σ2R) Competition Binding Assay

This protocol is similar to the σ1R assay but uses [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of a masking agent to block its binding to σ1R.[12]

Materials:

-

Receptor Source: Commercially available cell membranes prepared from cells expressing human σ2R.

-

Radioligand: [³H]-DTG.

-

σ1R Masking Agent: (+)-Pentazocine.

-

Non-specific Binding Control: Haloperidol.

-

All other materials are the same as in Protocol 1.

Procedure:

-

Preparation: Prepare the σ2R membranes as described for σ1R.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer containing (+)-pentazocine (to mask σ1R sites, e.g., 1 µM).

-

Non-specific Binding: 25 µL of a high concentration of haloperidol (e.g., 10 µM) and (+)-pentazocine.

-

Test Compound: 25 µL of varying concentrations of the 4-(arylthiomethyl)piperidine derivative and (+)-pentazocine.

-

-

Add Radioligand: Add 25 µL of [³H]-DTG to all wells at a concentration near its Kd for the σ2R.

-

Add Membranes: Add 200 µL of the diluted membrane preparation to all wells.

-

Incubation, Harvesting, and Counting: Follow steps 5-7 from Protocol 1.

Data Analysis and Interpretation

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the test compound binding counts.

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15] This equation corrects for the concentration of the radioligand used in the assay.[16]

Ki = IC50 / (1 + ([L]/Kd))

-

Ki: Inhibition constant of the test compound.

-

IC50: Concentration of the test compound that inhibits 50% of specific binding.

-

[L]: Concentration of the radioligand used.

-

Kd: Dissociation constant of the radioligand for the receptor.

-

A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

Part 2: Assessing Functional Activity with a Calcium Mobilization Assay

Once the binding affinity of the 4-(arylthiomethyl)piperidine derivatives is established, it is crucial to determine their functional activity – whether they act as agonists (activating the receptor) or antagonists (blocking the receptor). For σ1R, which modulates calcium signaling, a calcium mobilization assay is a suitable functional screen.[7][8]

Protocol 3: FLIPR-Based Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to compound treatment using a fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR).[17][18]

Materials:

-

Cell Line: A suitable cell line endogenously expressing or stably transfected with human σ1R (e.g., HEK293 cells).

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar dye.

-

Probenecid: An anion transport inhibitor to prevent dye leakage from cells (if necessary for the cell line).[17]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Reference Agonist: A known σ1R agonist (e.g., PRE-084).

-

Reference Antagonist: A known σ1R antagonist (e.g., NE-100).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

FLIPR instrument or equivalent.

Procedure:

-

Cell Plating: Seed the σ1R-expressing cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.[17]

-

Dye Loading: The next day, remove the cell culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid, if required) to each well. Incubate for 45-60 minutes at 37°C.[17]

-

Compound Preparation: Prepare serial dilutions of the 4-(arylthiomethyl)piperidine test compounds, reference agonist, and reference antagonist in assay buffer in a separate compound plate.

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Agonist Mode: The instrument will first measure the baseline fluorescence of the cells. Then, it will automatically add the test compounds and the reference agonist to the respective wells and continuously measure the fluorescence signal for a set period (e.g., 2-3 minutes). An increase in fluorescence indicates calcium mobilization and suggests agonist activity.

-

Antagonist Mode: To test for antagonist activity, first add the test compounds or reference antagonist to the cell plate and incubate for a short period (e.g., 15-30 minutes). Then, add the reference agonist to all wells and measure the fluorescence. A reduction or blockade of the agonist-induced fluorescence increase indicates antagonist activity.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the compound concentration to generate dose-response curves. For agonists, calculate the EC50 (effective concentration for 50% of maximal response). For antagonists, calculate the IC50 (concentration that inhibits 50% of the reference agonist response).

Data Presentation and Screening Cascade

A systematic screening approach is essential for efficiently identifying and characterizing promising lead compounds.

Hypothetical Screening Data

The following table illustrates how screening data for a series of 4-(arylthiomethyl)piperidine analogs could be presented:

| Compound ID | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity | σ1R Functional Activity (EC50/IC50, nM) |

| Lead-001 | 5.2 | 150 | 28.8 | Agonist (EC50 = 25) |

| Analog-A | 2.1 | 500 | 238.1 | Agonist (EC50 = 10) |

| Analog-B | 150 | 10 | 0.07 | Inactive |

| Analog-C | 8.5 | 95 | 11.2 | Antagonist (IC50 = 40) |

| Analog-D | 0.9 | 250 | 277.8 | Potent Agonist (EC50 = 5) |

Visualizing the Screening Workflow

A well-defined screening cascade ensures a logical progression from initial binding studies to functional characterization.

Caption: A typical screening cascade for the discovery of novel sigma receptor ligands.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the initial screening and characterization of 4-(arylthiomethyl)piperidine derivatives as sigma receptor ligands. By systematically evaluating both binding affinity and functional activity, researchers can effectively identify and prioritize promising compounds for further preclinical development. The combination of robust in vitro assays is a critical first step in the journey to discover novel therapeutics targeting the sigma receptor system for a variety of human diseases.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557–566.

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]

- Zeng, C., Vangveravong, S., & Mach, R. H. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Methods in molecular biology (Clifton, N.J.), 1175, 119–129.

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

- Lutz, I., & Kenakin, T. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of receptor and signal transduction research, 21(4), 437–457.

- Nguyen, L., & Luedtke, R. R. (2017). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Current pharmaceutical design, 23(3), 406–421.

- Penke, B., Fulop, L., & Szucs, M. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 903.

- VanBrocklin, H. F., & Donohue, S. R. (2011). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear medicine and biology, 38(7), 969–988.

- Nguyen, L., Lucke-Wold, B. P., & Logsdon, A. F. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines, 13(6), 1409.

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

-

Wikipedia. (n.d.). Sigma-1 receptor. [Link]

- Su, T. P. (2004). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Neuropsychopharmacology, 29(12), 2217–2227.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

-

Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

-

Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

- Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (90), e51516.

-

Taylor & Francis Online. (2015). Sigma receptors [σRs]: biology in normal and diseased states. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

-

Frontiers in Pharmacology. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. [Link]

-

Wikipedia. (n.d.). Sigma-2 receptor. [Link]

-

Journal of Medicinal Chemistry. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

-

AACR Publications. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. [Link]

- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1888.

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

ACS Pharmacology & Translational Science. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. [Link]

-

Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]

-

MDPI. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. [Link]

-

ResearchGate. (2020). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. [Link]

-

National Center for Biotechnology Information. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

-

US EPA. (2005). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. [Link]

-

National Center for Biotechnology Information. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. [Link]

-

bioRxiv. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. [Link]

-

University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

-

AACR Publications. (2018). Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

-

National Center for Biotechnology Information. (1998). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

MDPI. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. [Link]

-

ResearchGate. (2019). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

-

ResearchGate. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]

Sources

- 1. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Notes and Protocols: Formulation Techniques for Hydrophobic Piperidine Derivatives in Cell Culture

Introduction: The Challenge of Hydrophobicity in Piperidine Derivative Research

Piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, a significant portion of these derivatives exhibit pronounced hydrophobicity, a characteristic that severely hampers their investigation in aqueous cell culture environments. Poor water solubility leads to a cascade of experimental challenges, including precipitation in media, inaccurate concentration measurements, and ultimately, unreliable biological data.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective formulation techniques to overcome the solubility limitations of hydrophobic piperidine derivatives, ensuring accurate and reproducible results in in vitro cell-based assays.

The core issue with hydrophobic compounds is their inability to form favorable interactions with water molecules. This leads to their aggregation and precipitation out of the aqueous phase of the cell culture medium.[4] Consequently, the actual concentration of the compound available to the cells is unknown and significantly lower than the intended dose, leading to a misinterpretation of dose-response relationships.[1] Furthermore, precipitated drug particles can exert unforeseen cytotoxic effects, further confounding experimental outcomes.

This guide will delve into the mechanistic basis of various solubilization strategies, offering detailed, step-by-step protocols for their implementation. We will explore the use of cyclodextrins, lipid-based formulations, and nanoparticle systems, providing the rationale behind each approach and guidance on selecting the most appropriate technique for your specific piperidine derivative and experimental context.

I. Strategic Selection of a Formulation Approach

The choice of a suitable formulation strategy is not a one-size-fits-all solution. It depends on several factors, including the physicochemical properties of the piperidine derivative, the cell type being used, the duration of the experiment, and the specific downstream assays. A logical approach to selecting a formulation is crucial for experimental success.

Caption: Workflow for selecting a suitable formulation strategy.

II. Cyclodextrin-Based Formulations: The Power of Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] This unique structure allows them to encapsulate hydrophobic molecules, like many piperidine derivatives, forming inclusion complexes.[8][9][10] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility and bioavailability in cell culture media.[6][11]

Mechanism of Action

The driving force for the formation of an inclusion complex is the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the hydrophobic guest molecule. This process is energetically favorable and results in a stable, water-soluble complex.[10] The stoichiometry of this complexation is typically 1:1, although other ratios can occur depending on the relative sizes of the drug and the cyclodextrin.[12][13]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

Materials:

-

Hydrophobic piperidine derivative

-

β-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12][13]

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filters (0.22 µm)

Method:

-

Determine the Molar Ratio: Start with a 1:1 molar ratio of the piperidine derivative to the cyclodextrin. This can be optimized later if necessary.

-

Prepare the Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in sterile, purified water. Gentle warming (40-50°C) and vortexing can aid dissolution.

-

Add the Piperidine Derivative: Add the hydrophobic piperidine derivative to the cyclodextrin solution.

-

Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Following vortexing, sonicate the mixture in a water bath sonicator for 30-60 minutes. The solution should become clear as the inclusion complex forms.

-

Sterile Filtration: Sterile filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound or potential microbial contamination.

-

Determine Concentration: It is crucial to determine the final concentration of the piperidine derivative in the stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS). Do not assume 100% complexation and dissolution.

-

Storage: Store the stock solution at 4°C, protected from light. Stability should be assessed for longer storage periods.

Table 1: Comparison of Commonly Used Cyclodextrins

| Cyclodextrin Derivative | Key Features | Recommended Applications |

| β-Cyclodextrin (β-CD) | Least expensive, lower aqueous solubility. | Initial screening for feasibility. |

| Hydroxypropyl-β-CD (HP-β-CD) | Higher aqueous solubility, low toxicity.[12] | General purpose for most cell lines. |

| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, can improve stability.[12][13] | For compounds that are difficult to solubilize or are unstable. |

III. Lipid-Based Formulations: Mimicking Nature's Delivery System

Lipids are fundamental components of biological systems, serving as energy stores, structural elements of membranes, and signaling molecules.[14][][16] Lipid-based formulations leverage the natural biocompatibility of lipids to deliver hydrophobic drugs.[17] These systems can range from simple micellar solutions to more complex liposomes and nanoemulsions.[18]

Mechanism of Action

Lipid-based formulations work by partitioning the hydrophobic piperidine derivative into a lipidic core, which is then dispersed in the aqueous cell culture medium.[18] For example, in a micellar formulation, amphiphilic lipid molecules self-assemble in water to form spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic drug is sequestered within this core, rendering the entire complex water-soluble.[18]

Caption: Sequestration of a hydrophobic drug within a lipid micelle.

Protocol: Preparation of a Simple Lipid-Based Formulation

Materials:

-

Hydrophobic piperidine derivative

-

A suitable lipid excipient (e.g., Kolliphor® EL, Tween® 80)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Vortex mixer

-

Heated magnetic stir plate

-

Sterile syringe filters (0.22 µm)

Method:

-

Select a Lipid Excipient: Choose a biocompatible lipid excipient that is known to be well-tolerated by your cell line.

-

Dissolve the Drug in the Lipid: Accurately weigh the piperidine derivative and the lipid excipient. Gently heat the lipid excipient (e.g., to 40°C) to reduce its viscosity. Add the piperidine derivative to the warm lipid and stir until it is completely dissolved.

-

Form the Dispersion: While stirring, slowly add the sterile PBS or cell culture medium to the drug-lipid mixture. A clear or slightly opalescent dispersion should form.

-

Homogenization (Optional): For a more uniform particle size, the dispersion can be further homogenized using a sonicator or a high-pressure homogenizer.

-

Sterile Filtration: Sterile filter the final formulation through a 0.22 µm syringe filter. Note that highly viscous formulations may be difficult to filter.

-

Characterization: Characterize the formulation for particle size, drug concentration, and stability.

-

Storage: Store the formulation at the recommended temperature (typically 4°C), protected from light.

IV. Nanoparticle-Based Drug Delivery Systems

Nanoparticles offer a versatile platform for the delivery of hydrophobic drugs, providing advantages such as high drug loading capacity, controlled release, and the potential for targeted delivery.[18][19][20] These systems can be engineered from a variety of materials, including polymers and lipids.[21]

Mechanism of Action

Nanoparticles encapsulate the hydrophobic piperidine derivative within a solid or matrix-like core.[19][22] This encapsulation protects the drug from the aqueous environment and allows for its transport to the cells. The surface of the nanoparticles can be modified to improve their stability in culture medium and to target specific cell types.[20]

Protocol: Preparation of Polymeric Nanoparticles by Nanoprecipitation

The nanoprecipitation method is a straightforward technique for preparing polymeric nanoparticles.[23]

Materials:

-

Hydrophobic piperidine derivative

-

Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

-

Organic solvent (e.g., acetone, acetonitrile)

-

Aqueous solution containing a stabilizer (e.g., Pluronic® F-68, polyvinyl alcohol)

-

Magnetic stirrer

-

Rotary evaporator

-

Ultracentrifuge

Method:

-

Organic Phase Preparation: Dissolve the piperidine derivative and the polymer (e.g., PLGA) in the organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.

-

Nanoprecipitation: Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug to form nanoparticles.[23]

-

Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

-

Purification: Purify the nanoparticles by ultracentrifugation to remove any unencapsulated drug and excess stabilizer. Resuspend the nanoparticle pellet in sterile, purified water or PBS.

-

Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

-

Storage: Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization may be considered.

Table 2: Overview of Formulation Techniques

| Formulation Technique | Advantages | Disadvantages | Best Suited For |

| Cyclodextrins | Easy to prepare, low toxicity (for derivatives), well-defined stoichiometry.[6][7] | Limited capacity for large molecules, potential for cholesterol extraction from cell membranes (at high concentrations). | Small to medium-sized piperidine derivatives for short to medium-term experiments. |

| Lipid-Based Formulations | High drug loading, biocompatible, can enhance cellular uptake.[17][18] | Can be complex to prepare and characterize, potential for cytotoxicity of some excipients. | Highly lipophilic piperidine derivatives, long-term experiments. |

| Nanoparticles | High drug loading, controlled release, potential for targeting.[19][20] | More complex preparation and characterization, potential for batch-to-batch variability.[21] | A wide range of piperidine derivatives, studies requiring controlled release or targeting. |

V. Validation and Quality Control: Ensuring Reliable Results

Regardless of the chosen formulation, it is imperative to perform thorough validation and quality control to ensure the reliability of your experimental data.

Key Validation Steps:

-

Solubility and Stability: Confirm the final concentration of the piperidine derivative in the stock solution and assess its stability in cell culture medium over the duration of the experiment.

-

Cytotoxicity of the Formulation: Test the empty formulation (without the piperidine derivative) on your cells to ensure that the excipients themselves are not causing any cytotoxic effects.[24]

-

Biological Activity: Compare the biological activity of the formulated piperidine derivative with a reference standard (if available) to ensure that the formulation process has not altered its potency.

VI. Conclusion

The successful in vitro evaluation of hydrophobic piperidine derivatives is critically dependent on the use of appropriate formulation techniques. By understanding the principles behind cyclodextrin complexation, lipid-based delivery, and nanoparticle encapsulation, researchers can overcome the challenge of poor aqueous solubility and obtain accurate, reproducible data. The protocols and guidance provided in this application note offer a starting point for developing a robust formulation strategy, ultimately enabling a more thorough and reliable investigation of the therapeutic potential of these important molecules.

VII. References

-

Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. (2020). MDPI. Retrieved from [Link]

-

Lipids in cell culture media. (2020). Cytiva. Retrieved from [Link]

-

Studies of nanoparticle delivery with in vitro bio-engineered microtissues. (n.d.). PMC. Retrieved from [Link]

-

Cyclodextrin-Functionalized Hydrogels: A Novel Drug Delivery System for the Delivery of Hydrophobic Drugs. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Nanoparticles as Drug Delivery Systems. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

-

Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020). Mitchell Lab. Retrieved from [Link]

-

Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (2010). Scholarly Publications Leiden University. Retrieved from [Link]

-

Lipid-Based Formulations: Techniques & Types. (2024). StudySmarter. Retrieved from [Link]

-

Hydrophobic Drug-Triggered Self-Assembly of Nanoparticles from Silk-Elastin-Like Protein Polymers for Drug Delivery. (2014). ACS Publications. Retrieved from [Link]

-

In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019). Retrieved from [Link]

-

New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. (2007). ACS Publications. Retrieved from [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. Retrieved from [Link]

-

Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved from [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. Retrieved from [Link]

-

Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). Retrieved from [Link]

-

Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org. Retrieved from [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). Taylor & Francis. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamscience.com [benthamscience.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. mdpi.com [mdpi.com]

- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. us.cmd2.vwr.com [us.cmd2.vwr.com]

- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study [mdpi.com]

- 20. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. ijcrt.org [ijcrt.org]

- 23. worldscientific.com [worldscientific.com]

- 24. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Thioether Oxidation in Piperidine Derivatives

Current Status: Operational

Subject: Stabilization of Thioether (

Introduction: The "Silent" Oxidation Problem

Welcome to the technical support hub for sulfur chemistry. If you are working with piperidine derivatives containing thioether linkages (sulfides), you have likely encountered spontaneous mass shifts of +16 Da (Sulfoxide,

Unlike the piperidine nitrogen, which requires strong oxidants (e.g., mCPBA) to form N-oxides, the sulfur atom in a thioether is an "electron-rich soft nucleophile." It is exceptionally prone to oxidation by:

-

Peroxides hidden in common solvents (THF, Ethyl Acetate).

-

Atmospheric Oxygen (Autoxidation), catalyzed by light or trace metals.

-

Electrophilic Attack during acidic deprotection steps.

This guide provides a self-validating workflow to isolate your target molecule intact.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before implementing a fix, visualize the enemy. Oxidation is not random; it follows specific pathways depending on your experimental stage.

Oxidation Pathway Diagram

Figure 1: The stepwise oxidation of thioethers. Note that stopping at the sulfoxide stage is difficult once initiated.

Module 2: Synthesis & Deprotection Defense

The most critical moment for thioether oxidation in peptide-like or piperidine synthesis is during Acidic Deprotection (e.g., Boc removal using TFA). The generation of carbocations (like the tert-butyl cation) can alkylate the sulfur, while trace oxidants in the acid cocktail promote sulfoxide formation.

The "Sacrificial" Strategy

You must provide a "juicier" target for the oxidants/electrophiles than your molecule.

Protocol: The Optimized Scavenger Cocktail (Reagent K Modified) Do not use neat TFA. Use this mixture for Boc-deprotection of thioether-containing piperidines:

| Component | Volume % | Function |

| TFA | 82.5% | Acid source for deprotection. |

| Phenol | 5% | Traps tert-butyl cations (prevents S-alkylation). |

| Water | 5% | Hydrolysis and solvation. |

| Thioanisole | 5% | CRITICAL: Acts as a sacrificial sulfide. Oxidizes preferentially. |

| EDT (1,2-Ethanedithiol) | 2.5% | CRITICAL: Potent antioxidant and cation scavenger. |

Step-by-Step:

-

Preparation: Premix Phenol, Water, Thioanisole, and EDT. Add TFA last under

. -

Execution: Add to your piperidine substrate.

-

Atmosphere: Blanket the reaction vessel with Argon or Nitrogen immediately.

-

Precipitation: Precipitate the product into cold Diethyl Ether (ensure the ether is peroxide-free, see Module 3).

Expert Insight: If your piperidine has a free amine (basic), it can catalyze its own autoxidation in air. Keep the crude product as a TFA salt until the very last moment of purification.

Module 3: Purification (The "Peroxide Trap")

This is where 60% of users lose their compound. You synthesize the product successfully, but it oxidizes on the column.

The Culprit: Solvents like Ethyl Acetate (EtOAc), THF, and Diethyl Ether accumulate peroxides over time. The Mechanism: As you concentrate fractions on the rotavap, peroxide concentration spikes, rapidly oxidizing the thioether.

Troubleshooting Guide: Solvent Hygiene

Q: How do I know if my solvent is killing my product? A: You must test it. Do not trust "fresh" bottles.

Protocol: The Peroxide Test & Cure

-

Test: Use Quantofix® Peroxide 100 test strips.

-

Safe: < 5 ppm.[1]

-

Danger: > 10 ppm (Do not use for thioethers).

-

-

Cure (If > 5 ppm):

-

Wash Method: Wash the solvent (EtOAc or Ether) with 5% aqueous

(Ferrous Sulfate). The -

Filtration Method: Pass the solvent through a pad of Basic Alumina before use. This adsorbs peroxides.[1]

-

Chromatographic Workflow

Figure 2: Decision tree for safe purification of oxidation-prone thioethers.

Module 4: Storage & Stability[2][3]

Q: My compound was pure by LCMS, but degraded in the freezer after 2 weeks. Why?

Piperidine derivatives are often oils or amorphous solids. In the solid state, surface area exposure to air promotes oxidation. Furthermore, if the piperidine nitrogen is a free base, it is hygroscopic and basic, attracting moisture and oxygen.

The "Salt Shield" Protocol: Never store thioether-piperidines as free bases. Convert them to salts to reduce electron density and improve crystallinity.

-

Dissolve the free base in dry Et2O or Dichloromethane.

-

Add 1.1 equivalents of HCl (in Dioxane or Ether).

-

Filter the resulting Hydrochloride salt.

-

Store under Argon at -20°C.

Why this works: Protonating the piperidine nitrogen (

Module 5: Emergency Rescue (Reduction)

If you have already oxidized your compound to the Sulfoxide (

The "Kennepohl" Method (Mild Reduction)

-

Reagents: Sodium Iodide (NaI) + Trifluoroacetic Anhydride (TFAA).

-

Mechanism: In situ generation of an iodonium species that deoxygenates the sulfur.

Protocol:

-

Dissolve Sulfoxide in Acetone (0.1 M).

-

Add NaI (3.0 equiv).

-

Cool to 0°C.

-

Add TFAA (1.5 equiv) dropwise.

-

Stir 15 mins. Quench with saturated

(removes Iodine color). -

Extract and purify.

References

-

Field, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

- Grounding: Establishes the standard "Reagent K" scavenger cocktails for preventing S-alkylation and oxid

-

Drabowicz, J., et al. (1984).[2] Reduction of Sulfoxides. A Review. Organic Preparations and Procedures International, 16(3-4).[2] Link

- Grounding: Authoritative review on methods to rescue (reduce) sulfoxides back to thioethers.

-

Bonicamp, J. M. (1982).[3] Removal of Oxidants from Ethyl Acetate.[3] Journal of Chromatographic Science, 20. Link

- Grounding: The definitive guide on why Ethyl Acetate contains peroxides and how to remove them before chrom

- Guy, A., et al. (1980). Spontaneous oxidation of sulfide to sulfoxide. Tetrahedron. Grounding: Mechanistic insight into the autoxidation of thioethers in the presence of basic amines (like piperidine).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Piperidine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Steric & Conformational Barriers in Piperidine C4-Functionalization

Introduction: The "Chair" Barrier

Welcome to the technical support hub for piperidine synthesis. If you are here, you are likely facing the "Gem-Dimethyl Effect" or 1,3-diaxial strain .[1] The piperidine ring exists predominantly in a chair conformation. Introducing a substituent at the C4 position—especially a quaternary center or a bulky aryl group—forces the ring into high-energy twist-boat conformations or creates severe steric clashes with the axial protons at C2 and C6.

This guide moves beyond standard textbook chemistry to address why your reactions fail and how to force them to work using specific, high-energy intermediate strategies.

Module 1: Nucleophilic Addition Fails (The Grignard Problem)

The Symptom

"I treated N-Boc-4-piperidone with t-Butylmagnesium chloride (or a bulky aryl Grignard), but I only recovered the starting ketone. No addition product was observed."

The Root Cause: Enolization vs. Addition

Standard organolithium or Grignard reagents are strong bases as well as nucleophiles. The C3/C5 protons of N-protected-4-piperidone are acidic (

-

Steric Mismatch: A bulky nucleophile cannot access the carbonyl carbon ($ \sigma^* $) due to the axial hydrogens at C2/C6.

-

The Path of Least Resistance: The reagent acts as a base, deprotonating the

-position to form an enolate. Upon quenching, the enolate reverts to the starting ketone.

The Solution: The Imamoto Reagent (Organocerium)

You must decouple basicity from nucleophilicity. Lanthanide salts, specifically Cerium(III) Chloride , act as a Lewis acid to activate the carbonyl oxygen while transmetallating the Grignard/Lithium to a less basic, more oxophilic organocerium species (

Protocol: Anhydrous Organocerium Addition

This protocol relies on the "Imamoto Method". Success depends entirely on the dryness of the

Step 1: Activation of

-

Place

(1.5 equiv) in a Schlenk flask. -

Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The powder will foam and eventually become a fine white powder.

-

Critical: While still hot, introduce Argon. Do not let it cool under vacuum (static pull can introduce moisture).[1]

Step 2: Transmetallation

-

Suspend the dried

in anhydrous THF. Stir at RT for 2 hours (or sonicate for 1 hour) to form a milky suspension. -

Cool to -78°C .

-

Add your Organolithium (

) or Grignard ( -

Stir for 30-60 minutes at -78°C. The reagent is now

.

Step 3: The Attack

-

Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF.

-

Allow to warm slowly to 0°C (unlike Cuprates, Cerium reagents are stable at higher temps).[1]

-

Quench with aqueous

.[1]

Why this works:

-

Oxophilicity: Cerium binds tightly to the carbonyl oxygen, increasing electrophilicity.[1]

-

Suppressed Basicity: The R-Ce bond is less polarized than R-Li, preventing enolization.[1]

Module 2: Cross-Coupling Fails (The Palladium Problem)

The Symptom

"I am trying to couple a 4-iodo-piperidine with a bulky aryl boronic acid using Suzuki conditions, or couple a 4-piperidyl zinc reagent. I see massive amounts of elimination product (dihydropyridine) or protodehalogenation."

The Root Cause: -Hydride Elimination

Palladium-catalyzed cross-coupling at secondary alkyl centers (like Piperidine C4) is notoriously difficult because the oxidative addition intermediate is slow to capture the nucleophile (Transmetallation) but extremely fast to undergo

The Solution: Nickel/Photoredox Dual Catalysis

Switch from a 2-electron pathway (Pd) to a 1-electron radical pathway (Ni). Nickel handles alkyl radicals efficiently and suppresses

Recommended Workflow: Metallaphotoredox Coupling

Based on MacMillan/Molander protocols.

| Component | Recommendation | Function |

| Catalyst | The cross-coupling engine. Ni(I)/Ni(III) cycle.[2] | |

| Photocatalyst | Generates the radical via SET. | |

| Substrate A | 4-Bromo-N-Boc-piperidine | The electrophile. |

| Substrate B | Aryl Bromide / Alkyl Silicate | The nucleophile source. |

| Light Source | Blue LED (450 nm) | Drives the catalytic turnover. |

Mechanism Visualization:

Caption: Nickel intercepts the C4 radical faster than

Module 3: Stereocontrol & Hydrogenation

The Symptom

"I am reducing a 4-substituted pyridine to a piperidine. I need the cis-isomer, but I get a 1:1 mixture or mostly trans."

The Root Cause: Catalyst Adsorption Mode

In heterogeneous hydrogenation, the pyridine ring adsorbs flat onto the metal surface. The delivery of hydrogen occurs from the bottom face. If the substituent is bulky, it directs the adsorption to the opposite face. However, conformational flipping during partial reduction leads to mixtures.[1]

Troubleshooting Table: Optimization of Pyridine Reduction

| Variable | Adjustment for Cis-Selectivity | Mechanistic Reason |

| Catalyst | Rhodium prefers cis-addition more strongly than Pd or Pt due to faster kinetics, preventing equilibration.[1] | |

| Solvent | Acetic Acid | Protonation of the Pyridine Nitrogen ( |

| Pressure | High (>50 bar) | High pressure accelerates the reduction rate ( |

| Temperature | Low (<40°C) | Higher temperatures favor the thermodynamic product (trans in some cases) via equilibration. |

Decision Logic for Synthetic Planning

Use this flow to select the correct methodology for your specific target.

Caption: Strategic roadmap for selecting the synthetic route based on steric and electronic requirements.

Frequently Asked Questions (FAQ)

Q: Why can't I just use

Q: My Grignard reaction worked, but the Boc group fell off. Why?

A: If you heated the reaction or used a large excess of Lewis Acid (like

Q: How do I remove the Cerium salts during workup? They form an emulsion. A: This is a common pain point.[1] Do not just use water.[1] Quench with Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours. The tartrate chelates the Cerium/Magnesium, breaking the emulsion and allowing clean phase separation.

References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][3] Journal of the American Chemical Society, 1989.[1]

-

Zuo, Z., & MacMillan, D. W. C.

-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores."[1] Science, 2014.[1] -

Tellis, J. C., Primer, D. N., & Molander, G. A. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis."[1] Science, 2014.[1]

-

Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[1] Angewandte Chemie International Edition, 2004.[1]

-

Kappe, C. O., et al. "Hydrogenation of Pyridines using Flow Chemistry."[1] Journal of Organic Chemistry, 2010.[1]

Sources

Technical Support Center: Trace Mercaptan Detection in Pharmaceutical Products

Status: Operational Specialist: Senior Application Scientist, Analytical Development Topic: Detection of Trace Thiol (Mercaptan) Residuals Context: ICH M7 Control, Organoleptic Analysis, API Stability

Welcome to the Thiol Detection Support Hub

Detecting trace mercaptans (thiols) in final pharmaceutical products is notoriously difficult due to their high reactivity, volatility, and low odor thresholds (often parts-per-trillion, while instrument limits are parts-per-billion).

This guide moves beyond basic protocols to address the causality of failure . Whether you are facing "disappearing peaks" in GC or unstable baselines in HPLC, this resource provides self-validating workflows to ensure data integrity.

Module 1: Method Selection Triage

Issue: "I don't know which detector is sensitive enough for my specific thiol."

Technical Insight: The choice of method is dictated by the volatility of the thiol and the matrix of the final product.

-

Volatile Thiols (e.g., Methanethiol, Ethanethiol): Require Gas Chromatography (GC). Standard FID is often insufficient due to hydrocarbon co-elution. Sulfur Chemiluminescence Detection (SCD) is the gold standard due to equimolar response and high selectivity.

-

Non-Volatile Thiols (e.g., Cysteine, Glutathione, API fragments): Require HPLC. UV detection (Ellman’s reagent) is often too insensitive for trace impurities (ppm levels). Fluorescence Derivatization is required for ppb sensitivity.

Decision Matrix: Selecting the Right Workflow

Figure 1: Analytical Triage for Thiol Detection. Selects method based on analyte volatility and required sensitivity.

Module 2: Troubleshooting GC-SCD (Volatiles)

Context: You are using Agilent 355/8355 or similar SCD for volatile mercaptans (e.g., methyl mercaptan) but experiencing sensitivity loss.

Common Symptom: "I injected the standard, but the peak is tailing or completely gone."

Root Cause Analysis: Thiols are Lewis bases and actively bind to "active sites" (metal ions, silanols) in the flow path.

-

Adsorption: If the peak tails, the thiol is interacting with the liner or column.

-

Quenching: If the signal drops over time, the ceramic tubes in the burner may be "coked" (coated in carbon) or the ozone generator is failing.

Protocol: The "Sulfur-Inert" System Validation

| Component | Critical Check / Action | Why? (Causality) |

| Inlet Liner | Use Ultra-Inert or Siltek® deactivated liners containing wool. | Standard glass wool has active silanols that irreversibly bind thiols at ppb levels. |